

Ciwujianoside C3: A Technical Guide to its Chemical Profile and Pharmacological Properties

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Compound of Interest		
Compound Name:	ciwujianoside C3	
Cat. No.:	B1259122	Get Quote

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Abstract

Ciwujianoside C3, a triterpenoid saponin primarily isolated from Acanthopanax species, has emerged as a compound of significant interest in pharmacological research. Exhibiting notable anti-inflammatory and nootropic activities, it presents a promising candidate for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of ciwujianoside C3. Detailed experimental protocols for key bioassays are provided, and the underlying molecular mechanisms of action, particularly its modulation of inflammatory signaling pathways, are elucidated through pathway diagrams.

Chemical Structure and Identification

Ciwujianoside C3 is a complex glycoside with a triterpenoid aglycone core. Its systematic IUPAC name is [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate[1].



Table 1: Chemical Identifiers for Ciwujianoside C3

Identifier	Value	
Molecular Formula	C53H86O21[1]	
IUPAC Name	[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5- [(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10- [(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate[1]	
CAS Number	114906-74-0[2]	
Canonical SMILES	C[C@H]1[C@@H](INVALID-LINK O[C@@H]2INVALID-LINKO)OC[C@@H]3 INVALID-LINKC(=O)O[C@H]4CC[C@]5(INVALID-LINK C)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@ @]8([C@H]7CINVALID-LINK(C)C)O[C@H]9INVALID-LINK O)O)O)C)C)C)O)O)O)O(C@H]%10 INVALID-LINKO)O)O)O)O(C@HO[1]	
InChI Key	XPZZGRWYXQODIS-SEHMIGTGSA-N[1]	

Physicochemical Properties

A summary of the key physicochemical properties of **ciwujianoside C3** is presented in Table 2. It is noteworthy that while several properties have been computationally predicted, experimental data for parameters such as melting point and pKa are not readily available in the current literature.

Table 2: Physicochemical Properties of Ciwujianoside C3



Property	Value	Source
Molecular Weight	1059.2 g/mol	PubChem[1]
Appearance	Solid powder	CymitQuimica
Solubility	Soluble in DMSO (50 mg/mL)	MedchemExpress[3]
Topological Polar Surface Area	334 Ų	PubChem[1]
Hydrogen Bond Donor Count	12	CAPS
Hydrogen Bond Acceptor Count	21	PubChem
Rotatable Bond Count	13	PubChem
Molecular Complexity	2040	PubChem[1]
XLogP3-AA (Predicted)	0.4	PubChem[1]
Melting Point	Not available	
рКа	Not available	_

Pharmacological Properties and Biological Activities

Ciwujianoside C3 has demonstrated significant anti-inflammatory and memory-enhancing effects in preclinical studies. It is an orally active compound capable of penetrating the blood-brain barrier[3][4].

Anti-inflammatory Activity

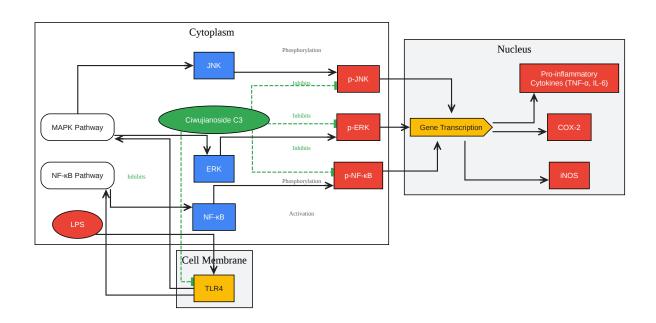
Ciwujianoside C3 exerts potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, it has been shown to:

• Inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF- α), and prostaglandin E2 (PGE2)[5].



- Downregulate the protein and mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner[3][5].
- Suppress the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), which are components of the mitogen-activated protein kinase (MAPK) signaling pathway[3][5].
- Inhibit the activation of nuclear factor-kappa B (NF-κB) by suppressing the Toll-like receptor 4
 (TLR4) signaling pathway[5].

The anti-inflammatory mechanism of **ciwujianoside C3** is illustrated in the signaling pathway diagram below.



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Caption: Anti-inflammatory signaling pathway of Ciwujianoside C3.

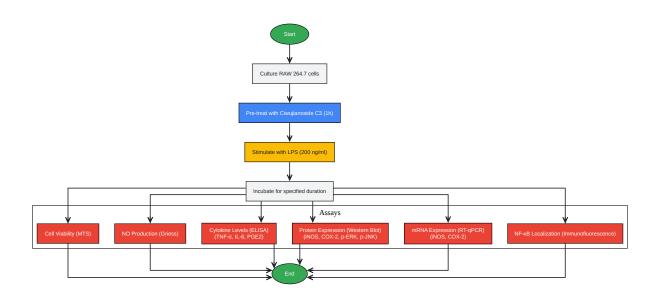
Nootropic and Neuroprotective Activities

Ciwujianoside C3 has been shown to enhance memory function. Oral administration of ciwujianoside C3 to normal mice for 17 days significantly reinforced object recognition memory[1]. This effect is attributed to its ability to cross the blood-brain barrier and exert effects within the central nervous system. The compound was detected in both the plasma and the cerebral cortex of mice following oral administration[1]. The memory-enhancing effects may be related to its observed activity in promoting dendrite extension in primary cultured cortical neurons[1].

Experimental Protocols Anti-inflammatory Activity Assessment in LPSstimulated RAW 264.7 Cells

The following protocols are based on the methodology described by Kang et al. (2016)[5].





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Caption: Workflow for assessing anti-inflammatory activity.

a) Cell Culture and Treatment: RAW 264.7 murine macrophage cells are cultured in an appropriate medium. For experiments, cells are pre-treated with varying concentrations of **ciwujianoside C3** for 1 hour, followed by stimulation with 200 ng/ml of lipopolysaccharide (LPS)[5].

Foundational & Exploratory





- b) Cell Viability Assay (MTS): Cell viability is assessed using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay to ensure that the observed effects of **ciwujianoside C3** are not due to cytotoxicity[5].
- c) Nitric Oxide (NO) Determination (Griess Assay): The concentration of nitrite in the culture supernatants is measured as an indicator of NO production using the Griess reagent[5].
- d) Pro-inflammatory Cytokine Measurement (ELISA): The levels of TNF-α, IL-6, and PGE2 in the cell culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions[5].
- e) Western Blot Analysis: The protein expression levels of iNOS, COX-2, and the phosphorylated forms of ERK and JNK are determined by Western blotting. Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies[5].
- f) Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): The mRNA expression levels of iNOS and COX-2 are measured by RT-qPCR. Total RNA is extracted, reverse transcribed to cDNA, and then subjected to quantitative PCR using specific primers[5].
- g) Immunofluorescence for NF-κB Localization: The nuclear translocation of the NF-κB p65 subunit is visualized by immunofluorescence microscopy. Cells are fixed, permeabilized, and stained with an anti-p65 antibody, followed by a fluorescently labeled secondary antibody and a nuclear counterstain[5].

Object Recognition Test in Mice

This protocol is based on the methodology described by Yamauchi et al. (2019)[1][3].

- a) Animals and Administration: Normal mice are used for this test. **Ciwujianoside C3** is administered orally once daily for 17 consecutive days[1].
- b) Habituation: Prior to the training session, each mouse is individually habituated to the testing arena (an open-field box) for a set period (e.g., 5-10 minutes) in the absence of any objects for 1-2 days[6][7].



- c) Training (Familiarization) Session: On day 14 of administration, two identical objects are placed in the arena. Each mouse is allowed to explore these objects for a predetermined duration (e.g., 10 minutes)[3][6].
- d) Testing Session: After a 72-hour interval, one of the familiar objects is replaced with a novel object. The mouse is then returned to the arena, and the time spent exploring the familiar object versus the novel object is recorded for a set period (e.g., 5-10 minutes)[3][6].
- e) Data Analysis: A discrimination index is calculated to assess memory retention. This index is typically expressed as the ratio of the time spent exploring the novel object to the total time spent exploring both objects. A higher discrimination index indicates better object recognition memory[6].

Conclusion

Ciwujianoside C3 is a promising natural compound with well-documented anti-inflammatory and memory-enhancing properties. Its mechanism of action involves the modulation of the TLR4/NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory mediators. The ability of this compound to cross the blood-brain barrier and improve cognitive function in preclinical models highlights its potential for the development of therapeutics for inflammatory and neurodegenerative disorders. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of ciwujianoside C3 and related compounds. Further research is warranted to fully elucidate its therapeutic potential and to establish its safety and efficacy in human subjects.

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